molecular formula C18H17NO4 B8816402 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 82716-88-9

2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B8816402
Key on ui cas rn: 82716-88-9
M. Wt: 311.3 g/mol
InChI Key: YWVQGUBCAUFBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162362

Procedure details

188 g (1.05 moles) of 3-carboxy-1,2,3,4-tetrahydroisoquinoline are added to 1,050 ml of 1N NaOH at 0°, and 160 ml of benzyl chlorocarbonate and a further 1,050 ml of 1N NaOH are then simultaneously added dropwise at this temperature, while stirring. The mixture is then stirred for 2 hours at room temperature and extracted three times with ether, and the alkaline/aqueous phase is acidified to pH 1 with concentrated HCl. The oil which separates out is extracted with ethyl acetate. The ethyl acetate solution is washed with water until the water phase has a pH of 3.0. After the ethyl acetate solution has been dried over sodium sulfate, the product crystallizes from this solution after concentration and trituration. 1.5 liters of diisopropyl ether are added to the suspension of crystals, and the latter is stirred for one hour at room temperature, and filtered under suction. The product is dried over phosphorus pentoxide in a high vacuum.
Quantity
188 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][NH:5]1)([OH:3])=[O:2].[C:14](Cl)(=[O:23])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[OH-].[Na+]>[C:14]([N:5]1[CH:4]([C:1]([OH:3])=[O:2])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C(=O)(O)C1NCC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
EXTRACTION
Type
EXTRACTION
Details
The oil which separates out is extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution is washed with water until the water phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the ethyl acetate solution has been dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the product crystallizes from this solution
CONCENTRATION
Type
CONCENTRATION
Details
after concentration and trituration
ADDITION
Type
ADDITION
Details
1.5 liters of diisopropyl ether are added to the suspension of crystals
STIRRING
Type
STIRRING
Details
the latter is stirred for one hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered under suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is dried over phosphorus pentoxide in a high vacuum

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC2=CC=CC=C2CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05162362

Procedure details

188 g (1.05 moles) of 3-carboxy-1,2,3,4-tetrahydroisoquinoline are added to 1,050 ml of 1N NaOH at 0°, and 160 ml of benzyl chlorocarbonate and a further 1,050 ml of 1N NaOH are then simultaneously added dropwise at this temperature, while stirring. The mixture is then stirred for 2 hours at room temperature and extracted three times with ether, and the alkaline/aqueous phase is acidified to pH 1 with concentrated HCl. The oil which separates out is extracted with ethyl acetate. The ethyl acetate solution is washed with water until the water phase has a pH of 3.0. After the ethyl acetate solution has been dried over sodium sulfate, the product crystallizes from this solution after concentration and trituration. 1.5 liters of diisopropyl ether are added to the suspension of crystals, and the latter is stirred for one hour at room temperature, and filtered under suction. The product is dried over phosphorus pentoxide in a high vacuum.
Quantity
188 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][NH:5]1)([OH:3])=[O:2].[C:14](Cl)(=[O:23])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[OH-].[Na+]>[C:14]([N:5]1[CH:4]([C:1]([OH:3])=[O:2])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C(=O)(O)C1NCC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
EXTRACTION
Type
EXTRACTION
Details
The oil which separates out is extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution is washed with water until the water phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the ethyl acetate solution has been dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the product crystallizes from this solution
CONCENTRATION
Type
CONCENTRATION
Details
after concentration and trituration
ADDITION
Type
ADDITION
Details
1.5 liters of diisopropyl ether are added to the suspension of crystals
STIRRING
Type
STIRRING
Details
the latter is stirred for one hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered under suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is dried over phosphorus pentoxide in a high vacuum

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC2=CC=CC=C2CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05162362

Procedure details

188 g (1.05 moles) of 3-carboxy-1,2,3,4-tetrahydroisoquinoline are added to 1,050 ml of 1N NaOH at 0°, and 160 ml of benzyl chlorocarbonate and a further 1,050 ml of 1N NaOH are then simultaneously added dropwise at this temperature, while stirring. The mixture is then stirred for 2 hours at room temperature and extracted three times with ether, and the alkaline/aqueous phase is acidified to pH 1 with concentrated HCl. The oil which separates out is extracted with ethyl acetate. The ethyl acetate solution is washed with water until the water phase has a pH of 3.0. After the ethyl acetate solution has been dried over sodium sulfate, the product crystallizes from this solution after concentration and trituration. 1.5 liters of diisopropyl ether are added to the suspension of crystals, and the latter is stirred for one hour at room temperature, and filtered under suction. The product is dried over phosphorus pentoxide in a high vacuum.
Quantity
188 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][NH:5]1)([OH:3])=[O:2].[C:14](Cl)(=[O:23])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[OH-].[Na+]>[C:14]([N:5]1[CH:4]([C:1]([OH:3])=[O:2])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C(=O)(O)C1NCC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
EXTRACTION
Type
EXTRACTION
Details
The oil which separates out is extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution is washed with water until the water phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the ethyl acetate solution has been dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the product crystallizes from this solution
CONCENTRATION
Type
CONCENTRATION
Details
after concentration and trituration
ADDITION
Type
ADDITION
Details
1.5 liters of diisopropyl ether are added to the suspension of crystals
STIRRING
Type
STIRRING
Details
the latter is stirred for one hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered under suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is dried over phosphorus pentoxide in a high vacuum

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC2=CC=CC=C2CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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